

Application Notes and Protocols: Phthalates in Food Contact Materials

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Compound of Interest

Compound Name: Ethylene phthalate

Cat. No.: B13747183

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A Note on Terminology: The term "**ethylene phthalate**" is not a standard chemical name. In the context of food contact materials, this could refer to two distinct classes of substances:

- Poly(ethylene terephthalate) (PET): A common and stable polymer used for items like beverage bottles and food jars. PET is synthesized from ethylene glycol and terephthalic acid. It is generally considered safe for food contact and does not contain phthalates as plasticizers.^{[1][2][3]} Its chemical inertness and barrier properties make it highly suitable for food packaging.^{[2][3][4]}
- Phthalate Plasticizers: These are esters of phthalic acid (e.g., Di(2-ethylhexyl) phthalate - DEHP, Dibutyl phthalate - DBP) that are added to plastics, most notably polyvinyl chloride (PVC), to increase flexibility and durability.^{[5][6][7]} Unlike the components of PET, these plasticizers are not chemically bound to the polymer and can migrate into food, which is a significant health concern.^{[6][8]}

Given the focus on migration, analytical protocols, and toxicology, these notes will primarily address phthalate plasticizers, as their potential to migrate from packaging into food is a key area of research and regulation.

Application Notes

Phthalates are a class of chemical compounds used as plasticizers to enhance the flexibility and durability of plastics like PVC.^{[5][6]} Their applications in the context of food contact

materials (FCMs) include flexible PVC films (cling wrap), tubing for dairy and other liquid processing, gaskets in metal lids for glass jars, and conveyor belts.[5][7][9]

The primary concern with phthalates in FCMs is their ability to migrate from the plastic matrix into the food product.[5][8] This migration is a physical process, as the phthalates are not chemically bonded to the polymer structure.[6][10] The rate and extent of migration are influenced by several factors:

- **Food Type:** Migration is significantly higher into fatty or oily foods because phthalates are lipophilic (fat-soluble).[9]
- **Temperature:** Higher temperatures during processing or storage increase the rate of migration.[8]
- **Contact Time:** Longer contact duration between the FCM and the food results in greater migration.[8]
- **Plasticizer Concentration:** Higher initial concentrations of phthalates in the material can lead to higher migration levels.[8]

Due to evidence suggesting that certain phthalates are endocrine disruptors and can pose risks to reproductive health, their use is strictly regulated worldwide.[7][9][11]

Data Presentation

Regulatory Limits for Common Phthalates in Food Contact Materials

Regulatory bodies like the European Food Safety Authority (EFSA) have established specific migration limits (SMLs) and tolerable daily intakes (TDIs) to protect consumers.

Phthalate	Acronym	Specific Migration Limit (SML) in mg/kg of food	Tolerable Daily Intake (TDI) in mg/kg of body weight/day
Di(2-ethylhexyl) phthalate	DEHP	1.5[8]	0.05 (Group TDI with DBP, BBP, DINP)[6]
Dibutyl phthalate	DBP	0.3[8]	0.05 (Group TDI with DEHP, BBP, DINP)[6]
Benzyl butyl phthalate	BBP	30.0[8]	0.05 (Group TDI with DEHP, BBP, DINP)[6]
Di-isononyl phthalate	DINP	Not specified (Group restriction)	0.05 (Group TDI with DEHP, DBP, BBP)[6]
Di-isodecyl phthalate	DIDP	Not specified (Group restriction)	0.15[6]

Note: The Group TDI for DBP, BBP, DEHP, and DINP is 50 micrograms (0.05 mg) per kilogram of body weight per day.[6] The overall migration limit for all substances from a plastic FCM into food is 60 mg/kg of food or 10 mg/dm² of surface area.[8]

Experimental Protocols

Protocol 1: Determination of Phthalate Migration into Food Simulants

This protocol outlines a standard method for testing the migration of phthalates from a plastic FCM into a food simulant, based on European Union regulations.

1. Objective: To quantify the amount of specific phthalates that migrate from an FCM into a food simulant under controlled conditions.
2. Materials:
 - FCM sample (e.g., PVC film, tubing).

- Food Simulants (as per regulation, e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, or olive oil for fatty foods).
- Migration cell or glass container with a lid.
- Incubator or oven for controlled temperature.
- Analytical grade solvents (n-hexane, acetonitrile).
- Glassware (pipettes, flasks).

3. Methodology:

- Sample Preparation: Cut the FCM sample to a known surface area (e.g., 1 dm²). Clean the surface gently if required, ensuring no contamination.
- Migration Test Setup: Place the FCM sample into the migration cell or glass container. Add a known volume of the selected food simulant, ensuring the sample is fully immersed. The ratio of surface area to simulant volume is typically 6 dm²/L.
- Incubation: Seal the container and place it in an incubator at the specified test conditions (e.g., 10 days at 40°C for long-term storage simulation, or 2 hours at 70°C for hot-fill simulation). These conditions are chosen to represent the intended use of the FCM.
- Sample Collection: After the incubation period, remove the container and allow it to cool to room temperature. The food simulant now contains the migrated phthalates.
- Extraction from Simulant:
 - For Aqueous Simulants (Ethanol): Perform a liquid-liquid extraction (LLE). Transfer the simulant to a separatory funnel and add n-hexane. Shake vigorously and allow the layers to separate. Collect the n-hexane layer. Repeat the extraction twice more. Combine the hexane extracts.
 - For Fatty Simulants (Olive Oil): This requires a more complex cleanup. A common method is solvent extraction followed by solid-phase extraction (SPE) to separate the phthalates from the fat matrix.
- Concentration and Analysis: Evaporate the combined solvent extract to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen. The sample is now ready for analysis via GC-MS or LC-MS as described in Protocol 2.

4. Calculation: The migration (M) is calculated in mg/kg of food simulant using the formula: $M = (C * V) / (A * F)$ where C is the concentration in the final extract (mg/L), V is the final volume of the extract (L), A is the surface area of the FCM sample (dm²), and F is the food simulant volume (kg or L). The result is often expressed in mg/kg or mg/dm².

Protocol 2: Analysis of Phthalates by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the instrumental analysis of the extracts prepared in Protocol 1.

1. Objective: To identify and quantify specific phthalates in a sample extract.

2. Instrumentation and Reagents:

- Gas Chromatograph with a Mass Spectrometry detector (GC-MS).
- Capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
- Helium (carrier gas).
- Phthalate analytical standards and internal standards.
- Sample extract from Protocol 1.

3. GC-MS Parameters (Example):

- Injector: Splitless mode, 280°C.
- Oven Program: Initial 60°C for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 5°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Detector: Electron Ionization (EI) mode at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Target and qualifier ions for each phthalate are monitored.[\[12\]](#)

4. Procedure:

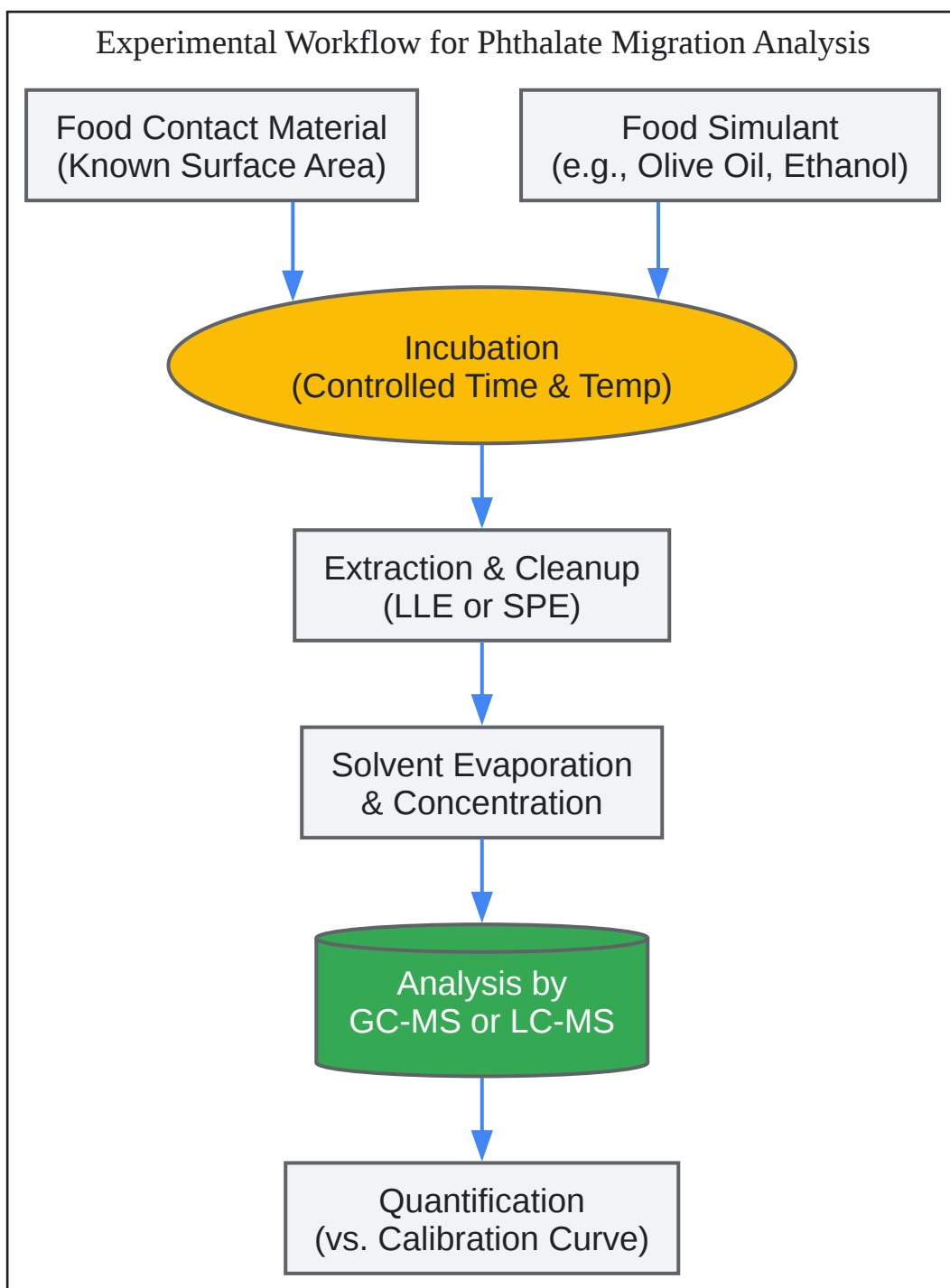
- Calibration: Prepare a series of calibration standards of the target phthalates at different concentrations (e.g., 0.05 to 5.0 µg/mL) in the final solvent (e.g., n-hexane). Spike each standard with a known amount of an internal standard. Analyze these standards to create a calibration curve for each phthalate.
- Sample Analysis: Spike the sample extract with the same internal standard. Inject 1 µL of the sample extract into the GC-MS.
- Data Analysis:
 - Identification: Identify the phthalates in the sample by comparing their retention times and mass spectra to those of the analytical standards.
 - Quantification: Quantify the amount of each phthalate using the calibration curve, based on the ratio of the analyte peak area to the internal standard peak area.

5. Quality Control:

- Blanks: Analyze a procedural blank (a sample without the FCM) to check for background contamination. Phthalates are ubiquitous, so this is a critical step.[\[12\]](#)[\[13\]](#)
- Spike Recovery: Analyze a spiked matrix sample to determine the recovery and efficiency of the extraction method.

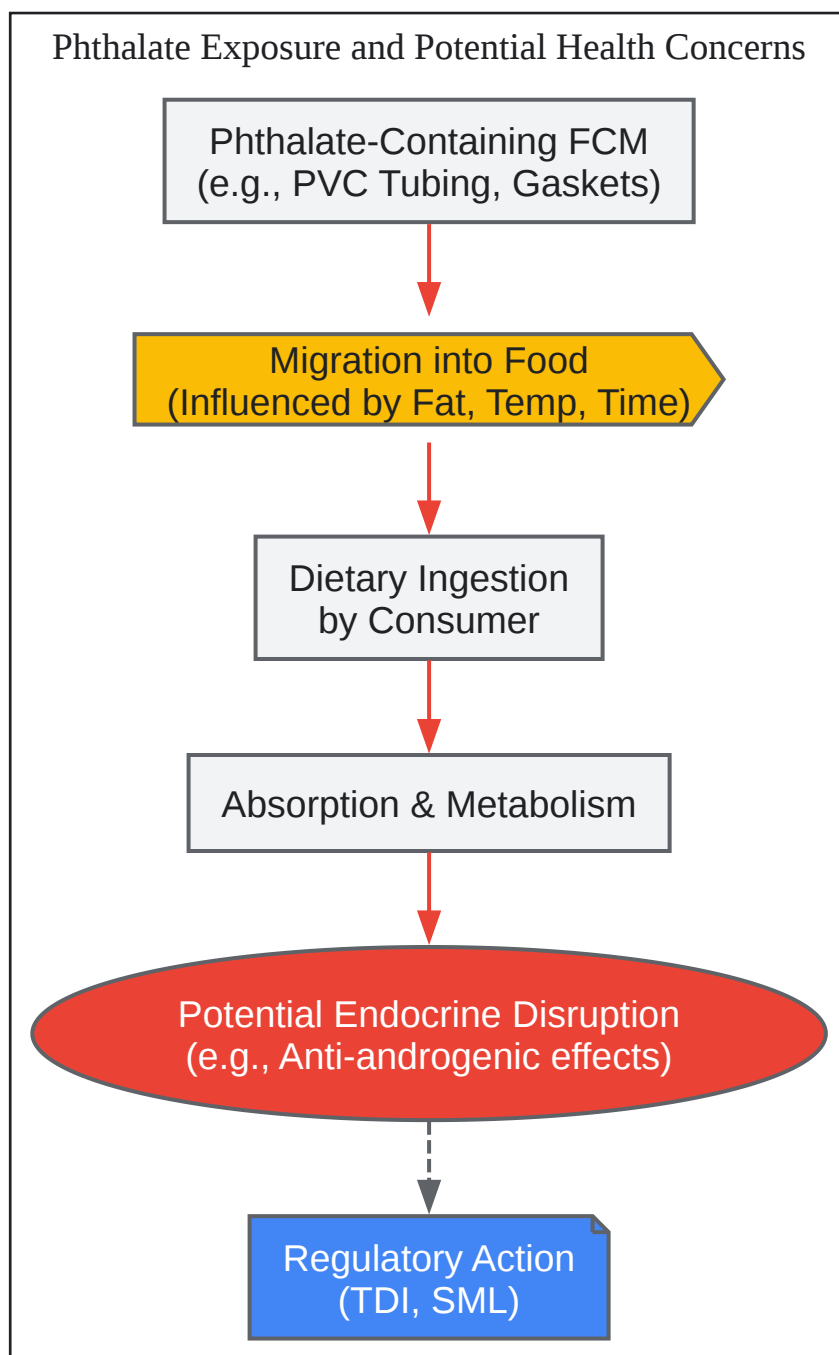
Mandatory Visualization

Diagrams of Workflows and Pathways



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Caption: Workflow for migration testing and analysis of phthalates.



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Caption: Pathway from food contact material to potential health risk.

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